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Compound of Interest

Compound Name: 2-Ethoxybenzaldehyde

Cat. No.: B052182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethoxybenzaldehyde, a key aromatic aldehyde used in organic synthesis. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering valuable insights for compound identification, purity assessment, and structural

elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-
Ethoxybenzaldehyde.

¹H NMR Data
Solvent: Chloroform-d (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.52 s - Aldehyde H (CHO)

7.85 dd 7.7, 1.8 Aromatic H

7.53 ddd 8.4, 7.4, 1.8 Aromatic H

7.07 t 7.5 Aromatic H

6.97 d 8.4 Aromatic H

4.17 q 7.0
Methylene H (-

OCH₂CH₃)

1.48 t 7.0 Methyl H (-OCH₂CH₃)

¹³C NMR Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment

191.8 Aldehyde C (C=O)

161.5 Aromatic C (C-O)

136.2 Aromatic C-H

128.9 Aromatic C-H

125.1 Aromatic C (C-CHO)

121.0 Aromatic C-H

112.4 Aromatic C-H

64.6 Methylene C (-OCH₂)

14.7 Methyl C (-CH₃)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

2982 C-H stretch (aliphatic)

2878, 2780 C-H stretch (aldehyde)

1686 C=O stretch (aromatic aldehyde)

1599, 1479 C=C stretch (aromatic)

1242 C-O stretch (aryl ether)

1045 C-O stretch (alkyl ether)

756 C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

150 65 [M]⁺ (Molecular Ion)

121 100 [M - CHO]⁺

93 55
[M - CHO - CO]⁺ or [M -

C₂H₅O]⁺

65 40 [C₅H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Ethoxybenzaldehyde (typically 5-10 mg) is prepared in a deuterated solvent,

such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are

acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts

are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
For liquid samples like 2-Ethoxybenzaldehyde, the IR spectrum can be obtained using the

Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly

onto the ATR crystal (e.g., diamond or germanium).[2][3] The spectrum is typically recorded in

the mid-infrared range, from 4000 to 400 cm⁻¹.[4] A background spectrum of the clean, empty

ATR crystal is recorded prior to the sample analysis and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile organic

compounds.[5][6] The sample is introduced into the mass spectrometer, where it is vaporized

and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the

molecule to ionize and fragment. The resulting positively charged ions are then separated by

their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative

abundance of each ion.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of an organic compound like 2-Ethoxybenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Ethoxybenzaldehyde
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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